molecular formula Ag9In4 B14537545 CID 71388561 CAS No. 62228-69-7

CID 71388561

Cat. No.: B14537545
CAS No.: 62228-69-7
M. Wt: 1430.09 g/mol
InChI Key: XJOJTFIBZZWCDP-UHFFFAOYSA-N
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Description

CID 71388561 is a chemical compound identified in the context of essential oil analysis. Its structure (Figure 1A) and characterization were performed using Gas Chromatography-Mass Spectrometry (GC-MS), as evidenced by the total ion chromatogram and mass spectrum provided in Figure 1B–D . The compound is a constituent of Citrus essential oil (CIEO), with its content varying across vacuum distillation fractions (Figure 1C). Structural elucidation via GC-MS highlights its volatility and compatibility with analytical workflows for natural product characterization .

Properties

CAS No.

62228-69-7

Molecular Formula

Ag9In4

Molecular Weight

1430.09 g/mol

InChI

InChI=1S/9Ag.4In

InChI Key

XJOJTFIBZZWCDP-UHFFFAOYSA-N

Canonical SMILES

[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[In].[In].[In].[In]

Origin of Product

United States

Chemical Reactions Analysis

CID 71388561 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 71388561 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications and effects on biological pathways.

    Industry: It is used in the development of new materials and industrial processes

Mechanism of Action

The mechanism of action of CID 71388561 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Oscillatoxin Derivatives ()


Oscillatoxins are marine toxins with polyketide backbones. Key derivatives include:

  • Oscillatoxin D (CID 101283546)
  • 30-Methyl-oscillatoxin D (CID 185389)
  • Oscillatoxin E (CID 156582093)
  • Oscillatoxin F (CID 156582092)

Oscillatoxins are non-volatile and require Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis, unlike this compound, which is amenable to GC-MS due to its volatility .

Boronic Acid Derivatives ()

(3-Bromo-5-chlorophenyl)boronic acid (CID 53216313) is a synthetic compound with the formula C₆H₅BBrClO₂. Key differences from this compound include:

  • Molecular Weight : 235.27 g/mol (CID 53216313) vs. undisclosed for this compound.
  • Applications : Boronic acids are used in Suzuki-Miyaura cross-coupling reactions, whereas this compound is a natural product component.
  • Synthesis : CID 53216313 is synthesized via palladium-catalyzed reactions , whereas this compound is isolated via vacuum distillation of essential oils .

Halogenated Aromatic Compounds (–12)

Compounds like 2-(4-nitrophenyl)-1H-benzimidazole (CID 72863) and 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (CID 918538-05-3) share halogenated aromatic frameworks. Unlike this compound, these compounds are synthetic intermediates with applications in pharmaceuticals and agrochemicals.

Comparative Data Table

Property This compound Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313)
Molecular Formula Undisclosed C₂₇H₃₈O₇ C₆H₅BBrClO₂
Molecular Weight Undisclosed 498.59 g/mol 235.27 g/mol
Source Citrus essential oil Marine cyanobacteria Synthetic
Analytical Method GC-MS LC-MS NMR, LC-MS
Bioactivity Undisclosed Cytotoxic Cross-coupling reagent
Key Reference

Critical Analysis of Methodologies

  • This compound relies on GC-MS for identification, suitable for volatile compounds. In contrast, oscillatoxins require LC-MS due to higher molecular weight and polarity .
  • Synthetic analogues (e.g., CID 53216313) emphasize the need for advanced catalytic methods, whereas natural product isolation (this compound) prioritizes distillation efficiency .

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